2-Oxazolidinone, 5-(1H-tetrazol-5-yl) is a heterocyclic compound characterized by its unique structure that incorporates both oxazolidinone and tetrazole functionalities. This compound is part of a larger class of oxazolidinones, which are known for their antibacterial properties. The presence of the tetrazole moiety enhances its biological activity and expands its potential applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving intermediates derived from tetrazole and oxazolidinone precursors. It has garnered attention due to its potential as an antibiotic and its role in combating drug-resistant bacterial strains.
2-Oxazolidinone, 5-(1H-tetrazol-5-yl) falls under the classification of:
The synthesis of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl) typically involves several steps, including the formation of the oxazolidinone ring and subsequent introduction of the tetrazole group. Various synthetic routes have been reported:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and the stoichiometry of reactants. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and assess product purity.
The molecular structure of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl) features a five-membered oxazolidinone ring fused with a tetrazole ring. This unique arrangement contributes to its biological activity.
2-Oxazolidinone, 5-(1H-tetrazol-5-yl) participates in various chemical reactions that enhance its reactivity:
The reactivity of this compound is influenced by the electronic properties of the functional groups present, making it amenable to various synthetic transformations.
The mechanism through which 2-Oxazolidinone, 5-(1H-tetrazol-5-yl) exerts its biological effects primarily involves inhibition of bacterial protein synthesis. This is achieved by binding to the ribosomal RNA within the bacterial ribosome:
Studies have shown that compounds within this class exhibit potent activity against Gram-positive bacteria, including strains resistant to other antibiotics .
2-Oxazolidinone, 5-(1H-tetrazol-5-yl) has significant potential in medicinal chemistry:
Convergent synthesis enables modular assembly of oxazolidinone-tetrazole hybrids by pre-forming both heterocyclic units prior to coupling. A pivotal approach involves Suzuki-Miyaura cross-coupling between tetrazole-containing boronates and halogenated oxazolidinones. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-tetrazole derivatives react with (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one under Pd catalysis (PdCl₂(dppf), KOAc), yielding biaryl-linked hybrids in 65–85% efficiency [4] [6]. Alternative routes employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to tether tetrazoles to oxazolidinones via triazole spacers, though this may increase molecular weight and affect pharmacokinetics.
Table 1: Comparison of Convergent Coupling Methods
Coupling Strategy | Catalyst System | Key Intermediate | Yield Range | Limitations |
---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf)/KOAc | Tetrazolyl boronate esters | 65–85% | Requires anhydrous conditions |
CuAAC | CuSO₄/sodium ascorbate | Alkyne-functionalized oxazolidinones | 70–90% | Adds metabolically labile triazole |
Nucleophilic substitution | K₂CO₃/DMF | 5-Chloromethyl oxazolidinones | 50–75% | Competes with elimination side reactions |
Stille coupling leverages organotin reagents for C–C bond formation between stannyl-tetrazoles and oxazolidinone halides. Critical to this method is the synthesis of 5-(tributylstannyl)-2-methyltetrazole, achieved by reacting 2-methyl-5-chlorotetrazole with hexabutyldistannane under Pd(0) catalysis. Subsequent coupling with (R)-3-(5-bromopyridin-2-yl)-5-(hydroxymethyl)oxazolidin-2-one in degassed DMF at 80°C affords biphenyl-linked hybrids in >90% yield and >99% stereopurity [6] [10]. Key advantages include functional group tolerance and retention of chiral integrity, though tin residue removal requires rigorous aqueous workups (e.g., 10% KF washing) [6].
Table 2: Stille Coupling Parameters for Tetrazole-Oxazolidinone Assembly
Organotin Reagent | Oxazolidinone Partner | Reaction Conditions | Yield | Purity After Workup |
---|---|---|---|---|
5-(Tributylstannyl)-2-methyltetrazole | (R)-3-(5-bromopyridin-2-yl)oxazolidin-2-one | Pd(PPh₃)₄, DMF, 80°C, 12h | 92% | >99% ee |
5-(Tributylstannyl)-1H-tetrazole | (R)-3-(4-iodophenyl)oxazolidin-2-one | Pd₂(dba)₃, AsPh₃, THF, 60°C | 78% | >98% ee |
Methylation: Tetrazole N-alkylation is regioselectively controlled by metal coordination. Treatment of 5-(1H-tetrazol-5-yl)oxazolidinone with iodomethane/Cs₂CO₃ in DMF yields predominantly the 2-methyltetrazole isomer (95:5 N2:N1 selectivity), exploiting the higher acidity of the N1-H [3] [6]. This regiochemistry is verified by X-ray crystallography showing coordination to oxazolidinone carbonyl oxygen [5].
Wittig Olefination: The hydroxymethyl group at C5 of oxazolidinone undergoes phosphonium ylide reactions to install alkenyl appendages. For instance, (R)-5-(hydroxymethyl)oxazolidin-2-one reacts with (carbethoxymethylene)triphenylphosphorane in THF, yielding α,β-unsaturated esters for further Michael additions [3].
Thermolysis: Heating 5-(tetrazolyl)oxazolidinones above 150°C induces tetrazole ring scission, generating reactive nitrilimines intercepted by dipolarophiles. This route accesses fused imidazoline or triazole architectures [3].
Table 3: Functionalization Approaches at the Oxazolidinone 5-Position
Method | Reagents/Conditions | Product Class | Application Example |
---|---|---|---|
N-Methylation | CH₃I, Cs₂CO₃, DMF, 25°C | 2-Methyltetrazol-5-yl oxazolidinones | Enhanced metabolic stability |
Wittig reaction | Ph₃P=CHCO₂Et, THF, reflux | (5-Alkenyl)oxazolidin-2-ones | Precursors to carboxylic acid bioisosteres |
Thermolysis | Toluene, 150°C, then maleimide trapping | Imidazoline-fused hybrids | Diversification via cycloaddition |
Phosphorylation of the C5 hydroxymethyl group converts lipophilic oxazolidinones into water-soluble prodrugs. Using POCl₃ in anhydrous pyridine, (R)-3-aryl-5-(hydroxymethyl)oxazolidin-2-ones afford phosphate diesters hydrolyzed in vivo by phosphatases. Tedizolid phosphate exemplifies this strategy, achieving >50-fold aqueous solubility (34.5 mg/mL vs. 0.6 mg/mL for parent drug) and rapid enzymatic conversion (t₁/₂ < 30 min in serum) [8] [10]. Crystalline forms of these phosphates (e.g., Form A in US9624250B2) enhance stability: PXRD shows characteristic peaks at 7.8°, 15.6°, and 23.2° 2θ, while DSC reveals dehydration endotherms at 120°C [10].
Table 4: Phosphate Prodrug Properties of 5-(Tetrazolyl)oxazolidinones
Parent Compound | Phosphorylation Method | Water Solubility (mg/mL) | Bioactivation t₁/₂ (Serum) | Crystalline Form Stability |
---|---|---|---|---|
(R)-3-(4-(2-(2-Methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)oxazolidinone | POCl₃/pyridine | 34.5 | <30 min | Stable up to 200°C (Form A) |
Linezolid analog | (PhO)₂P(O)Cl/imidazole | 28.1 | 45 min | Hygroscopic |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3